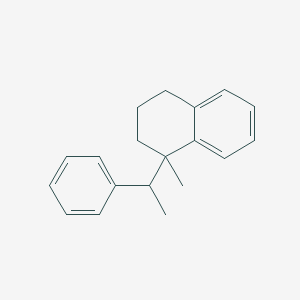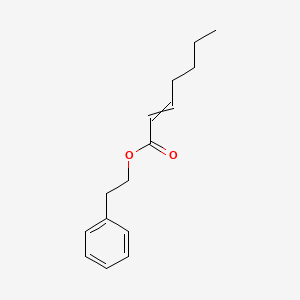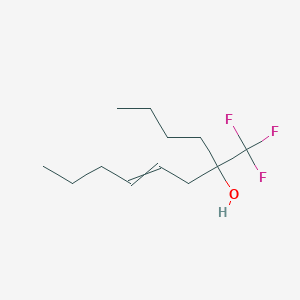![molecular formula C23H25N4O5S- B14307362 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate CAS No. 110232-15-0](/img/structure/B14307362.png)
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is a complex organic compound that features a naphthalene sulfonyl group, a hydrazinylidenemethyl phenyl group, and a propyl carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Group: The starting material, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is prepared by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature.
Introduction of the Hydrazinylidenemethyl Phenyl Group: This step involves the reaction of the naphthalene sulfonyl chloride with 4-(hydrazinylidenemethyl)phenylamine under controlled conditions to form the desired intermediate.
Formation of the Propyl Carbonate Moiety: The final step involves the reaction of the intermediate with propyl chloroformate in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazinylidenemethyl group, converting it to the corresponding hydrazine derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.
科学研究应用
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate has several applications in scientific research:
Fluorescent Probes: The naphthalene sulfonyl group imparts strong fluorescence, making this compound useful as a fluorescent probe in biochemical assays and imaging.
Protein Labeling: The compound can be used to label proteins and peptides, aiding in the study of protein structure and function.
Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and medicinal chemistry research.
作用机制
The mechanism of action of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate involves its interaction with specific molecular targets:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, where it acts as a donor or acceptor of energy, facilitating the study of molecular interactions and dynamics.
相似化合物的比较
Similar Compounds
Dansyl Chloride:
Dansyl Amide:
Uniqueness
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its ability to act as both a fluorescent probe and a reactive intermediate makes it a valuable tool in scientific research.
属性
CAS 编号 |
110232-15-0 |
|---|---|
分子式 |
C23H25N4O5S- |
分子量 |
469.5 g/mol |
IUPAC 名称 |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-methanehydrazonoylphenyl)propyl] carbonate |
InChI |
InChI=1S/C23H26N4O5S/c1-27(2)21-7-3-6-19-18(21)5-4-8-22(19)33(30,31)26-20(13-14-32-23(28)29)17-11-9-16(10-12-17)15-25-24/h3-12,15,20,26H,13-14,24H2,1-2H3,(H,28,29)/p-1 |
InChI 键 |
PGVMSVJDLDZGBO-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCOC(=O)[O-])C3=CC=C(C=C3)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
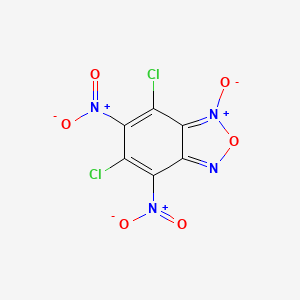
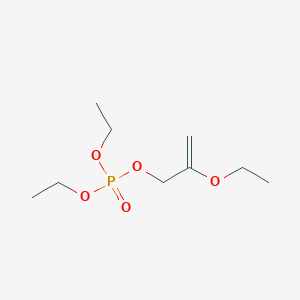
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
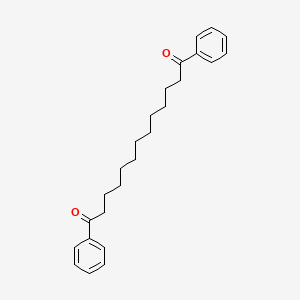
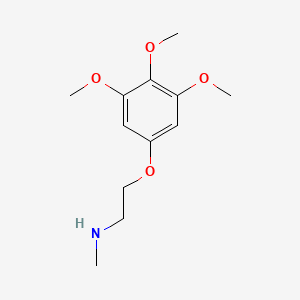
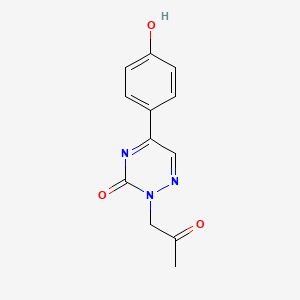
![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
